MOR Binding Affinity and Functional Efficacy: Mitragynine vs. 7-Hydroxymitragynine — A 99-Fold Difference in Binding Affinity and Opposing Respiratory Profiles
Mitragynine and its primary oxidative metabolite 7-hydroxymitragynine (7-HMG) were directly compared for human MOR binding affinity in the same study. Mitragynine exhibited Ki = 7,709 ± 1,220 nM, whereas 7-HMG showed Ki = 77.9 ± 2.8 nM, representing an approximately 99-fold difference in binding affinity [1]. Functionally, mitragynine acted as a MOR antagonist in [35S]GTPγS assays, while 7-HMG was a partial agonist with Emax = 41.3% [1]. In rat behavioral assays, 7-HMG produced significant antinociception (ED50 = 0.415 mg/kg) whereas mitragynine did not produce antinociception at any tested dose [2]. Crucially, in respiratory plethysmography studies in awake rats, mitragynine unexpectedly increased respiratory frequency (a stimulant effect insensitive to naloxone), while 7-HMG induced significant respiratory depression comparable to morphine that was fully reversed by naloxone [3].
| Evidence Dimension | Human μ-opioid receptor (hMOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7,709 ± 1,220 nM (human MOR, [3H]DAMGO displacement) |
| Comparator Or Baseline | 7-Hydroxymitragynine: Ki = 77.9 ± 2.8 nM; Morphine: Ki = 4.2 nM (reference control) |
| Quantified Difference | 7-HMG has ~99-fold higher affinity than mitragynine; mitragynine affinity is ~1,835-fold weaker than morphine |
| Conditions | Competitive binding vs. [3H]DAMGO at human MOR expressed in transfected cells; [35S]GTPγS functional assay; rat behavioral discrimination (morphine 3.2 mg/kg vs. mitragynine 32 mg/kg i.p.); whole-body plethysmography in awake Sprague-Dawley rats |
Why This Matters
Procurement decisions for opioid receptor pharmacology studies must distinguish mitragynine from its metabolite 7-HMG because their receptor-level activities and physiological readouts (respiratory depression vs. stimulation) are opposite, making mitragynine uniquely suited for studying non-respiratory-depressant opioid mechanisms.
- [1] Obeng S, Wilkerson JL, León F, et al. (2020). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. Journal of Pharmacology and Experimental Therapeutics, 376(3):410-421. doi:10.1124/jpet.120.000189 View Source
- [2] Obeng S, et al. (2020). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine. ED50 data from rat antinociception assays. 7-HMG ED50 = 0.415 mg/kg (discrimination); mitragynine did not produce antinociception. View Source
- [3] Obeng S, et al. (2025). Mitragynine and 7-hydroxymitragynine: Bidirectional effects on breathing in rats. Journal of Pharmacology and Experimental Therapeutics. Reports mitragynine increased respiratory frequency (naloxone-insensitive); 7-HMG decreased minute volume by 50% at 4.5-fold greater potency than morphine (naloxone-reversible). View Source
